molecular formula C20H18N4O5S B2467790 N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 325732-00-1

N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No.: B2467790
CAS No.: 325732-00-1
M. Wt: 426.45
InChI Key: KDEBKLXKQICKDV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a sulfamoyl benzamide structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c21-9-1-11-24(12-2-10-22)30(26,27)17-6-3-15(4-7-17)20(25)23-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,1-2,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBKLXKQICKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multiple steps. One common approach is the Pd-catalyzed arylation to construct the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it might cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in various biological systems. The sulfamoyl and cyanoethyl substituents contribute to its pharmacological properties.

Biological Activity Overview

  • Anticancer Properties : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes. For example, derivatives have demonstrated inhibitory effects on chitinases, which are crucial for insect growth regulation . This suggests potential applications as insect growth regulators (IGRs).
  • Cellular Mechanisms : Studies have highlighted the role of thiols in cellular functions and how disturbances can lead to disease. Compounds like this compound may interact with thiol groups, influencing cellular homeostasis and degradation processes within lysosomes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits chitinase activity in pest species
Thiol InteractionAffects thiol distribution and function in live cells

Detailed Research Findings

  • Anticancer Activity : A study focusing on similar benzo[d][1,3]dioxole derivatives reported significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity . The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Insect Growth Regulation : A recent investigation into chitinase inhibitors identified a benzo[d][1,3]dioxole derivative that exhibited sub-micromolar Ki values against multiple chitinases from Ostrinia furnacalis, demonstrating its potential as an IGR candidate .
  • Thiol Specificity : Research utilizing fluorescent probes indicated that compounds targeting thiols can provide insights into cellular dynamics. The compound's structure suggests it may similarly interact with thiol groups, affecting lysosomal function and cellular signaling pathways .

Q & A

Q. What safety protocols are critical when handling cyanoethyl groups in this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Neutralize cyanide byproducts with NaOCl (bleach) before disposal .

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